![molecular formula C20H17N5O2 B2708255 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide CAS No. 897614-80-1](/img/structure/B2708255.png)
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
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Overview
Description
“N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . It also has a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a naphthamide group, which is derived from naphthalene with an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, methoxyphenyl group, and naphthamide group would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The tetrazole ring is known to participate in various chemical reactions. The methoxy group in the methoxyphenyl part could potentially undergo demethylation, and the amide group in the naphthamide part could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure, incorporating both a tetrazole ring and a naphthamide moiety, makes it an interesting candidate for drug development. Researchers have explored its potential as an antimicrobial, antiviral, or anticancer agent. The 1,2,3-triazole scaffold has been associated with significant biological activities, and compounds containing this motif have been used in medications such as tazobactam and carboxyamidotriazole . Further studies are needed to evaluate its efficacy and safety.
Crystallography and Solid-State Properties
The single-crystal X-ray diffraction analysis of the compound can reveal its crystal packing, intermolecular interactions, and hydrogen bonding patterns. Such information is crucial for understanding its solid-state properties, including mechanical strength, thermal behavior, and optical properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-18-10-8-17(9-11-18)25-19(22-23-24-25)13-21-20(26)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJSLBWXKONOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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